molecular formula C20H24N4OS B6959046 N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide

N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide

Cat. No.: B6959046
M. Wt: 368.5 g/mol
InChI Key: NDHQXSNBJCVMJA-QFBILLFUSA-N
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Description

N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide is a complex organic compound

Properties

IUPAC Name

N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-23-10-3-4-16(19(23)17-7-9-22-24(17)2)13-21-20(25)15-5-6-18-14(12-15)8-11-26-18/h5-9,11-12,16,19H,3-4,10,13H2,1-2H3,(H,21,25)/t16-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHQXSNBJCVMJA-QFBILLFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=NN2C)CNC(=O)C3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CC=NN2C)CNC(=O)C3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide typically involves a multi-step process:

  • Starting Materials: : Key starting materials include 1-methyl-2-(2-methylpyrazol-3-yl)piperidine and 1-benzothiophene-5-carboxylic acid.

  • Intermediate Formation: : Through a series of reactions such as halogenation, nucleophilic substitution, and amide coupling, intermediates are formed.

  • Final Coupling: : The final step often involves coupling the piperidine and benzothiophene derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under specific conditions to yield the target compound.

Industrial Production Methods

Industrial-scale production may use similar routes but optimized for yield and cost-effectiveness. Techniques like continuous flow chemistry can be employed to improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzothiophene moiety can undergo oxidation reactions, potentially leading to sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be used to modify the pyrazole ring, impacting its electronic properties.

  • Substitution: : Various positions on the compound’s structure can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.

  • Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : Typical reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Hydrogenated pyrazole or piperidine rings.

  • Substitution: : Varied substituted derivatives depending on the reagents and conditions.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : It serves as a building block for the synthesis of more complex molecules.

  • Catalysis: : Its structure can be used as a ligand in catalytic processes.

Biology

  • Enzyme Inhibition: : Potential use as an inhibitor for certain enzymes.

  • Receptor Modulation: : Can modulate specific biological receptors due to its unique binding properties.

Medicine

  • Drug Development: : Explored as a potential lead compound in drug development for various therapeutic areas.

  • Pharmacokinetics: : Studies on its absorption, distribution, metabolism, and excretion profiles.

Industry

  • Material Science: : Applications in the development of novel materials.

  • Agrochemicals: : Possible uses in the formulation of agrochemicals.

Mechanism of Action

The compound exerts its effects through:

  • Binding to Biological Targets: : The piperidine and pyrazole rings facilitate interaction with specific enzymes or receptors.

  • Pathway Modulation: : Influences biochemical pathways by modulating enzyme activities or receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2S,3R)-2-(1H-pyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide

  • N-[[(2R,3S)-1-methyl-2-(1-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide

Uniqueness

The specific substitution pattern on the pyrazole ring and the stereochemistry at the piperidine core confer unique binding properties and reactivity, distinguishing it from similar compounds.

In essence, N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide is a versatile compound with diverse applications and unique properties stemming from its intricate structure.

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